molecular formula C8H8N4OS B3032691 2-Amino-1,3-benzothiazole-6-carbohydrazide CAS No. 364743-45-3

2-Amino-1,3-benzothiazole-6-carbohydrazide

Cat. No.: B3032691
CAS No.: 364743-45-3
M. Wt: 208.24 g/mol
InChI Key: LHSOHDYAELXEPU-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzothiazole-6-carbohydrazide is a heterocyclic compound that belongs to the benzothiazole family. This compound is known for its diverse applications in medicinal chemistry, organic synthesis, and material science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-benzothiazole-6-carbohydrazide typically involves the reaction of 2-aminobenzothiazole with hydrazine derivatives. One common method includes the condensation of 2-aminobenzothiazole with hydrazine hydrate under reflux conditions in ethanol, yielding the desired carbohydrazide product.

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow reactors to optimize reaction conditions and improve yield. These methods may involve the use of catalysts and controlled temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-benzothiazole-6-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydrazide groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve solvents like ethanol or methanol and may require heating or refluxing.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while substitution reactions can produce various substituted benzothiazole derivatives.

Scientific Research Applications

2-Amino-1,3-benzothiazole-6-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A closely related compound with similar structural features but lacking the carbohydrazide group.

    2-Amino-6-methylbenzothiazole: Another derivative with a methyl group at the 6-position instead of the carbohydrazide group.

    2-Amino-6-chlorobenzothiazole: Contains a chlorine atom at the 6-position, offering different reactivity and applications.

Uniqueness

2-Amino-1,3-benzothiazole-6-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming various derivatives, making it valuable in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-amino-1,3-benzothiazole-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c9-8-11-5-2-1-4(7(13)12-10)3-6(5)14-8/h1-3H,10H2,(H2,9,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSOHDYAELXEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NN)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398132
Record name 2-Amino-1,3-benzothiazole-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364743-45-3
Record name 2-Amino-1,3-benzothiazole-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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